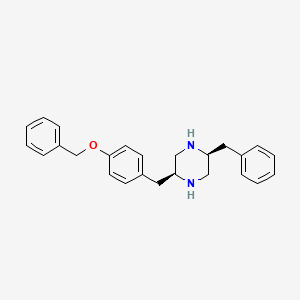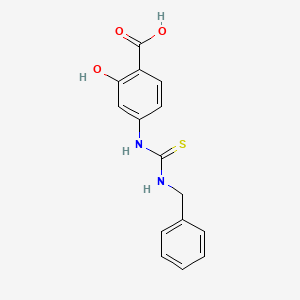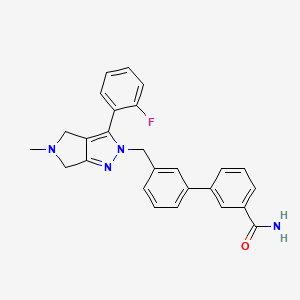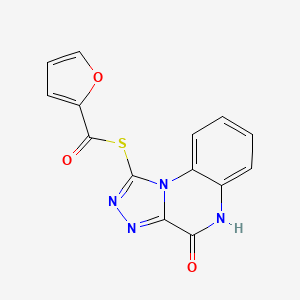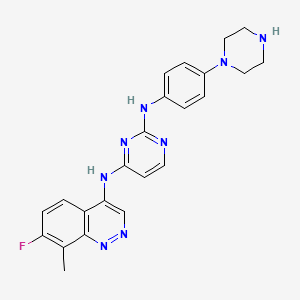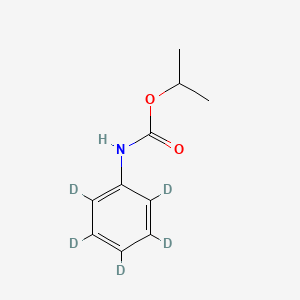
Propham-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propham-d5, also known as isopropyl N-phenylcarbamate-d5, is a deuterated form of propham, a carbamate pesticide. This compound is primarily used in agricultural settings to control the growth of weeds and grasses. The deuterated form is often used in scientific research to study the metabolism and environmental fate of propham due to its stability and distinguishable isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propham-d5 involves the reaction of deuterated isopropyl alcohol (isopropyl-d5) with phenyl isocyanate. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction proceeds as follows:
Reactants: Deuterated isopropyl alcohol (isopropyl-d5) and phenyl isocyanate.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Catalysts: No specific catalysts are required for this reaction.
Products: this compound and a small amount of unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated isopropyl alcohol and phenyl isocyanate. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Propham-d5 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylamine and deuterated isopropyl alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, including phenyl isocyanate and deuterated isopropyl alcohol.
Photodegradation: Exposure to ultraviolet light can lead to the photodegradation of this compound, resulting in the formation of various photoproducts.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Photodegradation: Ultraviolet light.
Major Products Formed
Hydrolysis: Phenylamine and deuterated isopropyl alcohol.
Oxidation: Phenyl isocyanate and deuterated isopropyl alcohol.
Photodegradation: Various photoproducts, including phenyl isocyanate and deuterated isopropyl alcohol.
科学的研究の応用
Propham-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and environmental fate of carbamate pesticides.
Biology: Employed in studies of the metabolism of carbamate pesticides in plants and animals.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Used in the development of new agricultural chemicals and formulations.
作用機序
Propham-d5 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic neuron. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a reversible complex with the enzyme.
類似化合物との比較
Propham-d5 is similar to other carbamate pesticides, such as barban and chlorpropham. it is unique in its deuterated form, which provides greater stability and allows for more precise studies of its metabolism and environmental fate. Other similar compounds include:
Barban: A carbamate herbicide used to control weeds in cereal crops.
Chlorpropham: A carbamate herbicide used to control sprouting in stored potatoes.
This compound’s uniqueness lies in its deuterated form, which makes it an invaluable tool in scientific research for studying the behavior and effects of carbamate pesticides.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
184.25 g/mol |
IUPAC名 |
propan-2-yl N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i3D,4D,5D,6D,7D |
InChIキー |
VXPLXMJHHKHSOA-DKFMXDSJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC(C)C)[2H])[2H] |
正規SMILES |
CC(C)OC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


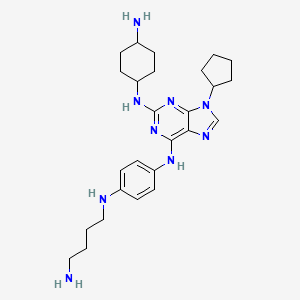

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
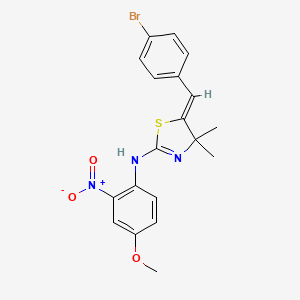
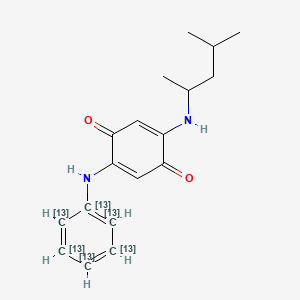
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
